

Application Notes and Protocols for AU-15330

Xenograft Model

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Compound of Interest

Compound Name: AU-15330

Cat. No.: B10827972

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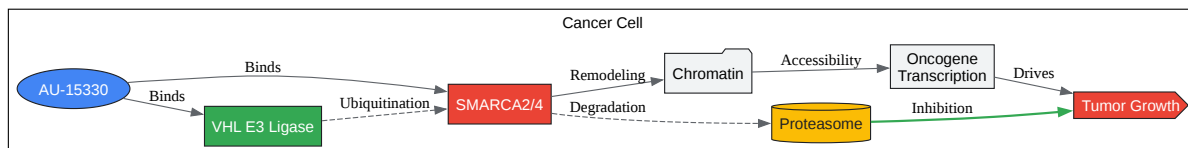
Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1][2] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression. In several cancer types, particularly those dependent on specific enhancer-driven transcriptional programs like prostate cancer, the SWI/SNF complex is essential for maintaining the oncogenic state.[3][4] **AU-15330** leverages the cell's natural protein disposal machinery to eliminate SMARCA2 and SMARCA4, leading to chromatin compaction, disruption of oncogenic signaling pathways, and ultimately, inhibition of tumor growth.[4][5][6] Preclinical studies have demonstrated the anti-tumor efficacy of **AU-15330** in various xenograft models of prostate cancer, both as a monotherapy and in combination with other targeted agents.[1][3][7]

These application notes provide a detailed experimental design for an **AU-15330** xenograft study, including comprehensive protocols for key experiments.

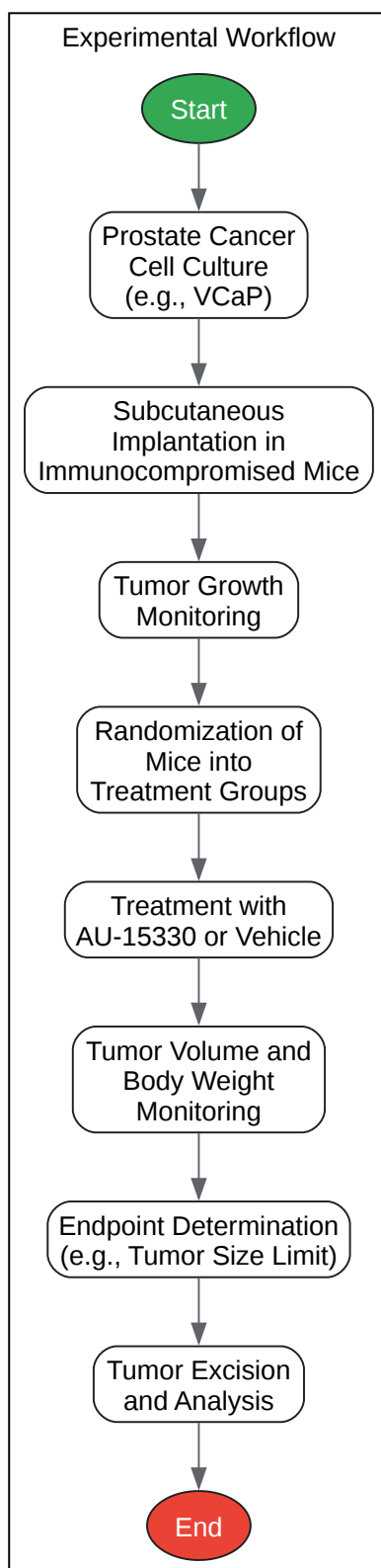
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **AU-15330** and the experimental workflow for the xenograft model.



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Caption: **AU-15330** Mechanism of Action.



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Caption: Xenograft Model Experimental Workflow.

Experimental Design and Protocols

Cell Line Selection and Culture

- Cell Line: VCaP (androgen-sensitive human prostate cancer cell line). This cell line has been shown to be sensitive to **AU-15330** in vivo.[7]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Protocol:
 - Thaw cryopreserved VCaP cells rapidly in a 37°C water bath.
 - Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
 - Centrifuge at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
 - Plate the cells in a T-75 flask and incubate under standard conditions.
 - Passage the cells every 3-4 days or when they reach 80-90% confluency.

Animal Model

- Species: Male athymic nude mice (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice.
- Age: 6-8 weeks.
- Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.
- Housing: House the animals in sterile, filtered-air cages with access to sterile food and water ad libitum.

Tumor Implantation

- Protocol:
 - Harvest VCaP cells during the exponential growth phase.
 - Wash the cells twice with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells per 100 μL .
 - Anesthetize the mice using isoflurane.
 - Inject 100 μL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

Tumor Growth Monitoring and Randomization

- Protocol:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
 - Calculate the tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$.^{[8][9]}
 - When the average tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups.

Treatment Regimen

- **AU-15330** Formulation: Prepare **AU-15330** in a vehicle suitable for intravenous (IV) administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
- Dosing: Based on previous studies, a dose of 30 mg/kg administered intravenously, 5 days a week for 3 weeks, has been shown to be effective and well-tolerated.^{[1][7]}

- Protocol:
 - Prepare the **AU-15330** formulation fresh on each day of dosing.
 - Administer the appropriate dose of **AU-15330** or vehicle to each mouse via tail vein injection.
 - Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

Data Presentation

Table 1: Experimental Groups and Dosing Schedule

Group	Treatment	Dose (mg/kg)	Route of Administration	Dosing Schedule	Number of Animals
1	Vehicle Control	-	Intravenous (IV)	5 days/week for 3 weeks	10
2	AU-15330	30	Intravenous (IV)	5 days/week for 3 weeks	10

Table 2: Efficacy Endpoints and Monitoring

Parameter	Measurement Frequency	Method
Tumor Volume	2-3 times per week	Digital Calipers
Body Weight	2-3 times per week	Weighing Scale
Clinical Observations	Daily	Visual Assessment
Tumor Growth Inhibition (TGI)	At the end of the study	Calculation: $(1 - (\text{Mean Tumor Volume of Treated Group} / \text{Mean Tumor Volume of Control Group})) \times 100\%$
Target Degradation (SMARCA2/4)	At the end of the study	Western Blot or Immunohistochemistry of Tumor Tissue

Endpoint and Tissue Analysis

- Euthanasia: Euthanize the mice when the tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).
- Tissue Collection:
 - Excise the tumors and record their final weight.
 - Divide each tumor into sections for different analyses:
 - One section to be snap-frozen in liquid nitrogen for Western blot analysis.
 - One section to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
- Western Blot Analysis:
 - Homogenize the frozen tumor tissue and extract proteins.

- Perform Western blotting using primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β -actin).
- This will confirm the on-target effect of **AU-15330** in vivo.
- Immunohistochemistry (IHC):
 - Embed the formalin-fixed tumor tissue in paraffin and section it.
 - Perform IHC staining for SMARCA2, SMARCA4, and proliferation markers (e.g., Ki-67).
 - This will provide spatial information on target degradation and the anti-proliferative effects of **AU-15330** within the tumor.

Conclusion

This detailed application note provides a robust framework for conducting a preclinical xenograft study to evaluate the efficacy of **AU-15330**. By following these protocols, researchers can generate reliable and reproducible data to further characterize the anti-tumor activity of this promising SMARCA2/4 degrader. The experimental design can be adapted for other cancer models and for combination studies with other therapeutic agents.

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